CONALBUMIN
Description
Properties
CAS No. |
1391-06-6 |
|---|---|
Molecular Formula |
C7H8N4 |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Conalbumin
Hierarchical Structural Organization of Conalbumin
The intricate three-dimensional structure of this compound is essential for its biological functions. This structure is organized in a hierarchical manner, from the linear sequence of amino acids to the complex arrangement of its domains.
This compound Primary Sequence Analysis and Post-Translational Modifications
The primary structure, the linear sequence of amino acids, forms the foundation of the protein's architecture. byjus.comuvm.edu this compound's primary structure is encoded by the avian transferrin gene. sigmaaldrich.com
This compound is composed of 686 amino acid residues. nih.govmedchemexpress.com The specific sequence and composition of these amino acids are critical for its structure and function. For instance, certain amino acid residues like lysine, tryptophan, and histidine are susceptible to modification by processes such as lipid peroxidation, which can alter the protein's structure and allergenicity. nih.gov The primary sequence of this compound shares approximately 50% homology with human serum transferrin, indicating a similar amino acid composition. iiab.mewikipedia.org This similarity underlies their shared iron-binding capabilities.
This compound is a glycoprotein (B1211001), meaning it has carbohydrate chains, or glycans, covalently attached to its polypeptide backbone. iiab.memedchemexpress.com This post-translational modification, known as glycosylation, significantly influences the protein's structure, stability, and function. studysmarter.co.ukacs.org In this compound, the glycan is attached to the nitrogen atom of an asparagine residue, a process called N-linkage. iiab.mewikipedia.org
The glycosylation pattern of this compound is distinct from that of its serum counterpart, human serum transferrin. iiab.mesigmaaldrich.com While human serum transferrin has two N-glycans in its C-lobe, hen ovotransferrin possesses only a single N-glycan. iiab.mewikipedia.org This difference in glycosylation contributes to structural variations between the two proteins despite their sequence similarity. iiab.me The types of glycans attached can also vary, with different forms of hen transferrin distinguished by their carbohydrate composition. uniprot.org For example, ovotransferrin contains bisecting N-acetylglucosamine, a feature not found in adult serum transferrin. uniprot.org The complexity of glycosylation, including the monosaccharide sequence, branching, and length of the glycan chains, adds to the structural diversity of this compound. nih.gov This intricate carbohydrate modification is crucial for its biological activities and stability. studysmarter.co.ukacs.org
Amino Acid Residue Composition and Significance
This compound Secondary Structural Elements
Table 1: Secondary Structure Components of Proteins
| Secondary Structure | Description | Stabilizing Bonds |
|---|---|---|
| α-Helix | A right-handed coiled or spiral conformation. | Hydrogen bonds between the C=O of one amino acid and the N-H of an amino acid four residues ahead in the sequence. khanacademy.org |
| β-Sheet | Consists of β-strands connected laterally by at least two or three backbone hydrogen bonds. | Hydrogen bonds between adjacent strands. ttuhsc.edu |
| β-Turn | A region of the protein involving four consecutive residues where the polypeptide chain folds back on itself by nearly 180 degrees. | Hydrogen bonds between the first and fourth residues. ttuhsc.edu |
| Random Coil | A protein conformation that is not a regular secondary structure. | |
This compound Tertiary and Quaternary Arrangements: Two-Lobe Architecture
As a monomeric protein, this compound does not have a quaternary structure, which refers to the assembly of multiple polypeptide subunits. nih.govuvm.edu
Inter-domain interactions are crucial for the cooperative function of the lobes, particularly in iron binding. mdpi.com The two iron-binding sites are located in the clefts between the domains of each lobe. mdpi.com The binding of an iron ion (Fe³⁺) is accompanied by a carbonate anion (CO₃²⁻) and involves a conformational change where the cleft transitions from an "open" state in the iron-free (apo) form to a "closed" state in the iron-bound (holo) form. mdpi.com This transition is driven by interactions between the domains. The amino acid residues that directly coordinate the iron atom are Aspartic acid, Tyrosine, and Histidine. mdpi.com The distinct iron-binding affinities of the N- and C-lobes are attributed to specific amino acid interactions within the domains. mdpi.com
Role of Disulfide Linkages in this compound Stability and Folding
The structural integrity and stability of this compound are significantly dependent on its fifteen intramolecular disulfide linkages. wikipedia.orgmdpi.comresearchgate.net These covalent crosslinks, formed between cysteine residues, play a crucial role in stabilizing the tertiary structure of the protein. wikipedia.orgresearchgate.net this compound is a single polypeptide chain that folds into two distinct lobes, the N-lobe and the C-lobe. mdpi.com The disulfide bonds are critical for maintaining the folded conformation of these lobes. mdpi.com
Research has shown that the C-lobe contains an extra interdomain disulfide bond (Cys478-Cys671) that is not present in the N-lobe. mdpi.com This additional linkage in the C-lobe is thought to confer less flexibility, which may influence its iron-binding affinity. mdpi.com Studies involving the selective reduction and alkylation of this interdomain disulfide bond in the isolated C-lobe have provided insights into its specific role. While the removal of this bond was found to have no significant effect on the iron uptake and release functions, it markedly decreased the conformational stability of the C-lobe. nih.gov
The classical theory of protein stability suggests that disulfide bonds primarily stabilize the native state by reducing the conformational entropy of the unfolded state. nih.govacs.org By cross-linking the polypeptide chain, disulfide bonds restrict the number of possible conformations in the denatured state, which makes the transition to the folded state more favorable. uu.nl While this entropic effect is significant, other factors such as enthalpic contributions and effects on the native state structure also play a role. nih.gov In essence, the network of disulfide bonds in this compound is a key determinant of its robust structure and its ability to withstand denaturing conditions. mdpi.com
This compound Conformational Transitions
The function of this compound is intrinsically linked to its ability to undergo conformational changes in response to various stimuli. These transitions are essential for its iron-binding and transport activities.
Ligand-Induced Conformational Changes in this compound
The binding of ligands, particularly metal ions like iron (Fe³⁺), induces significant conformational changes in this compound. mdpi.commdpi.com The protein has two lobes, each with a binding site for a metal ion. wikipedia.org In the absence of a bound metal ion (apo-form), the iron-coordinating amino acid residues are exposed to the solvent. mdpi.com Upon iron binding, each lobe undergoes a large conformational shift, a movement necessary to enclose the metal ion within the polypeptide chain. mdpi.commdpi.com This "closing" of the inter-domain cleft protects the bound iron. researchgate.net
The process of ligand binding and the subsequent conformational change can be influenced by the specific ligand. For instance, studies with cobalt(II) as a spectroscopic probe have revealed subtle structural differences and the presence of different conformers depending on the synergistic anion (bicarbonate vs. oxalate) and pH. researchgate.net These findings underscore that ligand-induced conformational changes are specific and depend on the nature of the interacting molecules. researchgate.netresearchgate.net Such structural alterations are fundamental to the protein's biological activity, and in some cases, can even influence protein folding pathways. elifesciences.orgresearchgate.net
Environmental Factor Influence on this compound Structural Integrity
The structural integrity of this compound is sensitive to environmental factors such as pH and temperature. These factors can induce conformational transitions that affect its stability and function.
The pH of the surrounding environment plays a critical role in the conformation and stability of this compound. nih.gov The protein's iron-binding capacity is highly pH-dependent; it binds iron effectively at a pH of 7 or above, but this capacity decreases rapidly at a pH below 6. wikipedia.orgresearchgate.net This is due to protonation of the iron-coordinating ligands, particularly the carbonate anion and histidine and tyrosine residues, which weakens the iron binding and leads to the opening of the iron-binding cleft. researchgate.net
Spectroscopic studies have revealed distinct pH-dependent conformational states. nih.govsigmaaldrich.com At neutral pH (7.0), this compound exists in its native state. As the pH is lowered, it undergoes transitions to intermediate states. At pH 4.0, it forms a "pre-molten globule" state, where it retains a native-like α-helical secondary structure but shows some loss of tertiary structure. nih.govsigmaaldrich.com A further decrease to pH 3.0 leads to a "molten globule" state, with more significant loss of structure. nih.govsigmaaldrich.com These acid-induced unfolding pathways highlight the protein's structural flexibility.
The stability of this compound against heat is also influenced by pH. It exhibits greater heat resistance at neutral pH. nih.govsigmaaldrich.com However, at acidic pH, such as pH 5.0, this compound becomes more susceptible to heat-induced denaturation and aggregation. mdpi.comnih.gov For example, the denaturation temperature of this compound shows a significant downward shift of 21.78°C when the pH is lowered to 5.0. nih.gov Conversely, at an alkaline pH of 9.0, this compound demonstrates excellent thermal stability. mdpi.com
Temperature is a critical factor affecting the structure and stability of this compound. As one of the most heat-reliable proteins in egg white, its thermal behavior is of significant interest. wikipedia.org The apo-form (iron-free) of this compound is particularly heat-sensitive, starting to coagulate around 60°C. mdpi.comtandfonline.com The binding of iron significantly increases its thermal stability, with the diferric form denaturing at a much higher temperature of about 80°C. tandfonline.com
Differential scanning calorimetry (DSC) studies have provided detailed insights into the thermal denaturation of this compound. At a neutral pH of 7.0, this compound shows an endothermic peak at approximately 80.64°C. mdpi.comnih.gov However, this denaturation temperature is highly dependent on the pH. At pH 5.0, the denaturation temperature drops significantly, indicating reduced stability. mdpi.comnih.gov In contrast, at pH 9.0, the protein shows enhanced thermal stability. mdpi.com
Heating induces changes in both the secondary and tertiary structures of this compound. nih.govnih.gov Upon heating at 70°C, the α-helix content of this compound decreases, while the β-sheet content increases, particularly at neutral and alkaline pH. nih.gov For instance, at pH 7.0, the α-helix content changes from 20.35% to 15.4% after heating. nih.govnih.gov Changes in the tertiary structure are indicated by an increase in fluorescence intensity and redshifts in the maximum emission wavelength after heating. nih.govnih.gov Heat treatment can also lead to the formation of aggregates, a process that is also pH-dependent, with less aggregation observed at pH 9.0 compared to neutral or acidic pH. mdpi.com
Table 1: Effect of pH on the Denaturation Temperature (Tm) of this compound This table is interactive. Click on the headers to sort the data.
| pH | Denaturation Temperature (°C) | Reference |
|---|---|---|
| 5.0 | ~58.86 | mdpi.com, nih.gov |
| 7.0 | 80.64 | mdpi.com, nih.gov |
| 9.0 | Not specified, but stability is high | mdpi.com |
Note: The value at pH 5.0 is calculated from the reported 21.78°C shift from the Tm at pH 7.0.
Table 2: Changes in Secondary Structure of this compound upon Heating at 70°C This table is interactive. Click on the headers to sort the data.
| pH | Condition | α-helix (%) | β-sheet (%) | β-turn (%) | Random coil (%) | Reference |
|---|---|---|---|---|---|---|
| 7.0 | Before Heating | 20.35 | Not specified | Not specified | Not specified | nih.gov, nih.gov |
| 7.0 | After Heating | 15.4 | Increased | Decreased | Steady | nih.gov, nih.gov |
| 5.0 | After Heating | Decreased | Increased | Decreased | Steady | nih.gov |
| 9.0 | After Heating | Decreased | Increased | Decreased | Steady | nih.gov |
pH-Dependent Conformational Shifts
Advanced Spectroscopic and Imaging Techniques for this compound Structural Elucidation
A variety of advanced techniques have been employed to unravel the intricate structural details of this compound.
Spectroscopic Methods:
Circular Dichroism (CD) Spectroscopy: Far-UV and near-UV CD spectroscopy have been instrumental in studying the secondary and tertiary structures of this compound, respectively. nih.govsigmaaldrich.com This technique has been used to monitor pH-dependent conformational changes, identifying transitions from the native state to pre-molten and molten globule states. nih.govsigmaaldrich.com CD spectroscopy has also been used to show that cobalt(II) binding induces different structural changes depending on the pH. researchgate.net
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is a sensitive probe of the protein's tertiary structure. nih.govsigmaaldrich.com Changes in the fluorescence emission spectrum, such as shifts in the maximum wavelength (λmax) and quenching by acrylamide, have been used to characterize intermediate states during acid unfolding. nih.govsigmaaldrich.comresearchgate.net Extrinsic fluorescent probes like 1-anilino-8-napthalene sulfonate (ANS) have also been used to detect exposed hydrophobic regions in different conformational states. nih.govsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has provided high-resolution information about the structure and dynamics of this compound. ¹H NMR has been used to study the pH titration of histidine residues and to probe the coordination sites of metal ions like cobalt(II). researchgate.netnih.gov More advanced techniques like ¹⁷O Quadrupole Central Transition (QCT) NMR have been applied to study protein-ligand complexes, such as the ovotransferrin-Al³⁺-oxalate complex, providing insights into the binding of ligands. mdpi.com A combination of multinuclear NMR methods (²⁷Al, ⁴⁵Sc, ⁵¹V, ⁷¹Ga, and ¹³C) has been used to directly follow metal ion competition for the N- and C-terminal binding sites. cdnsciencepub.com
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal stability of proteins by determining their denaturation temperature (Tm) and the enthalpy change (ΔH) of unfolding. mdpi.comtandfonline.com It has been crucial in quantifying the effects of pH and ligand binding on the thermal stability of this compound. nih.govtandfonline.com
Imaging and Other Techniques:
X-ray Crystallography: This has been a cornerstone technique for determining the three-dimensional structure of this compound at atomic resolution. nih.govnih.gov Crystal structures of both the apo- and holo-forms have revealed the bilobal structure, the details of the iron-binding sites, and the large-scale conformational changes that occur upon iron binding. mdpi.comnih.govnih.gov The radius of gyration of this compound has also been estimated from X-ray crystallography data to be 2.95 nm. harvard.eduharvard.edu
Electron Microscopy (EM): Cryo-electron microscopy (CryoEM) has recently provided a high-resolution structure of this compound, complementing the data from X-ray crystallography. rcsb.org Transmission electron microscopy has also been used to visualize the structure and aggregation of this compound under specific conditions, such as in the presence of a thiol reagent. tandfonline.com
Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius of proteins in solution. nih.govsigmaaldrich.com It has been employed to characterize the size and compactness of different conformational states of this compound, such as the molten globule state, which was found to have a hydrodynamic radius of 4.7 nm. nih.govsigmaaldrich.com
Circular Dichroism (CD) Spectroscopy in this compound Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structures of proteins. In the study of this compound, CD spectroscopy has been instrumental in characterizing its structural features and the conformational changes induced by metal ion binding.
Investigations into the CD properties of hen egg white this compound reveal distinct spectral features. cdnsciencepub.com The protein exhibits positive CD bands at 191 nm and 251 nm, and negative bands at 210 nm, 276 nm, 286 nm, 291 nm, and 295 nm. cdnsciencepub.com The bands at 291 nm and 295 nm are likely attributable to tryptophanyl residues. cdnsciencepub.com Analysis of the secondary structure at neutral pH indicates that this compound is composed of approximately 28% α-helix, 32% β-structure, and 40% random coil. cdnsciencepub.com
Studies on the pH dependence of this compound's structure show that the bands in the 250-310 nm region are reliant on the steric arrangement of amino acid residues. cdnsciencepub.com Acid unfolding studies using far- and near-UV CD spectroscopy have identified pH-dependent transitions, with the protein existing in a pre-molten globule state at pH 4.0 and a molten globule state at pH 3.0. nih.gov
Table 1: Circular Dichroism Bands of Hen Egg White this compound
| Wavelength (nm) | Ellipticity | Notes |
|---|---|---|
| 191 | Positive | Native this compound. cdnsciencepub.com |
| 210 | Negative | Native this compound. cdnsciencepub.com |
| 251 | Positive | Native this compound. cdnsciencepub.com |
| 276 | Negative | Attributed to buried tyrosine and tryptophan residues. cdnsciencepub.com |
| 286 | Negative | Native this compound. cdnsciencepub.com |
| 291 | Negative | Likely due to tryptophanyl residues. cdnsciencepub.com |
| 295 | Negative | Likely due to tryptophanyl residues; becomes positive upon iron binding. cdnsciencepub.com |
| 305 | Positive | Generated upon iron binding. cdnsciencepub.com |
| 325 | Positive | Generated upon iron binding. cdnsciencepub.com |
Fluorescence Spectroscopy for this compound Conformational Probing
Fluorescence spectroscopy is a highly sensitive method used to investigate the conformational structure of proteins by monitoring the microenvironment of aromatic amino acid residues. nih.govinflibnet.ac.in The intrinsic fluorescence of proteins is primarily due to tryptophan, tyrosine, and phenylalanine residues. nih.govinflibnet.ac.in
In this compound, intrinsic fluorescence measurements are used to probe conformational changes resulting from factors like pH changes or oxidation. nih.govnih.gov When excited at a wavelength of 280 nm, native this compound displays a maximum emission spectrum at approximately 312 nm. nih.gov However, studies have shown that under different conditions, the maximum emission wavelength can be observed around 336 nm. nih.gov
Oxidation of this compound leads to a significant decrease in intrinsic fluorescence intensity. nih.gov For example, when treated with oxidizing agents like AAPH or acrolein, the fluorescence intensity of this compound can drop to as low as 2.8% of the untreated protein. nih.gov This quenching of fluorescence suggests that the microenvironment of the aromatic residues is altered, possibly due to disruption of tyrosine residues or reduced exposure of amino acids to the aqueous environment as a result of protein coagulation. nih.gov This decrease in intensity is often accompanied by a blue shift in the maximum emission wavelength, for instance, from 336 nm to 315 nm. nih.gov
Furthermore, fluorescence spectroscopy, in conjunction with quenching experiments using substances like acrylamide, has been used to study the acid unfolding pathway of this compound. nih.gov These studies confirmed the existence of a partially unfolded intermediate state between the native and fully unfolded states. nih.gov The combination of fluorescence and CD spectroscopy provides complementary information, with fluorescence detailing the environment of aromatic residues and CD elucidating changes in the protein backbone. jasco-global.com
Table 2: Fluorescence Spectroscopy Parameters for this compound
| Parameter | Value/Range | Conditions/Notes |
|---|---|---|
| Excitation Wavelength | 280 nm | Standard for exciting intrinsic protein fluorescence. nih.gov |
| Emission Wavelength Range | 290–400 nm | Typical range for detecting emission from aromatic residues. nih.gov |
| Maximum Emission Wavelength | ~312 nm - 336 nm | Observed for native this compound; can shift upon conformational changes. nih.gov |
Electron Paramagnetic Resonance (EPR) Investigations of this compound
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study materials with unpaired electrons. It is particularly valuable for investigating metalloproteins, such as this compound, by providing detailed information about the metal-binding sites. nih.govnih.gov
EPR studies have been crucial in characterizing the binding of paramagnetic metal ions like iron (Fe³⁺) and copper (Cu²⁺) to this compound. nih.govscilit.com Research using EPR has provided clear evidence that the two iron-binding sites in this compound are not identical. nih.gov This distinction between the binding sites is a key structural feature of the transferrin family of proteins. nih.gov
Investigations focusing on the binding of copper to this compound have used EPR to probe the structure and properties of the metal and anion binding sites. nih.govcapes.gov.br The technique is sensitive to the coordination environment of the Cu²⁺ ion, allowing researchers to gain insights into the geometry of the binding pocket and the nature of the coordinating ligands. nih.gov These studies have examined the effects of factors like pH on the EPR spectra, providing a more dynamic picture of the metal-protein interaction. nih.gov The analysis of EPR spectra from copper- and iron-containing proteins helps to elucidate structural implications and the specific nature of metal binding. capes.gov.br
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound
High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide detailed, three-dimensional models of protein architecture.
X-ray Crystallography: The three-dimensional structure of diferric hen ovotransferrin (this compound) has been determined by X-ray crystallography to a resolution of 2.4 Å. nih.gov The structure was solved using molecular replacement and refined to a final R-factor of 0.171. nih.gov The resulting model reveals that this compound, similar to other transferrins like human lactoferrin and rabbit serum transferrin, is folded into two homologous lobes (N-lobe and C-lobe). nih.gov Each lobe is further divided into two dissimilar domains. nih.gov A specific binding site for one ferric ion (Fe³⁺) and one carbonate anion (CO₃²⁻) is located in the cleft between the domains of each lobe. nih.gov
A notable finding from the crystallographic data is that the relative orientation of the two lobes in this compound differs from that of other transferrins. nih.gov The angle of orientation in ovotransferrin is 6.8° greater than in rabbit serum transferrin and 15.7° greater than in human lactoferrin, a difference that may be related to receptor binding specificity. nih.gov Data derived from X-ray crystallography has also been used to calculate the radius of gyration for this compound, which is 2.95 nm. harvard.eduharvard.edu
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is an imaging technique that allows for the structural determination of biological macromolecules in a near-native, hydrated state by flash-freezing them in vitreous ice. umich.edu While a high-resolution Cryo-EM structure of this compound itself is not prominently featured in available research, this compound (with a molecular weight of approximately 75 kDa) is frequently used as a protein standard in the workflows for Cryo-EM sample preparation and analysis. nih.govuni-halle.de Specifically, it is used as a calibration standard in size-exclusion chromatography (SEC), a common step to purify and ensure the homogeneity of a protein sample before it is frozen on an EM grid for imaging. nih.gov The use of standards like this compound helps in validating the separation and elution profiles of the target macromolecules being prepared for structural analysis by Cryo-EM. nih.govuni-halle.de
Ligand Binding Mechanisms and Specificity of Conalbumin
Conalbumin-Metal Ion Binding Dynamics
The binding of metal ions to this compound is a complex process influenced by kinetics, thermodynamics, and the presence of synergistic anions. The protein exhibits a strong preference for ferric iron (Fe³⁺) but also interacts with a range of other transition metal ions.
The interaction between this compound and Fe³⁺ is a thermodynamically favorable process that results in a highly stable complex. Calorimetric studies reveal that the binding of iron significantly increases the thermal stability of the protein. The denaturation temperature of apo-conalbumin (iron-free) is approximately 63°C, whereas the fully saturated Fe₂-conalbumin complex denatures at a much higher temperature of 84°C. nih.gov The binding process is not a simple one-step reaction; differential scanning calorimetry has identified the presence of two distinct monomeric one-iron this compound intermediates, indicating that the two binding sites are not equivalent. nih.gov
This compound has the capacity to tightly and reversibly bind two Fe³⁺ ions per molecule, corresponding to one ion per lobe. mdpi.comscielo.br This 1:2 protein-to-ion stoichiometry is fundamental to its function. scielo.br Electrophoretic and calorimetric studies have confirmed the existence of three distinct species: the iron-free apoprotein, a monoferric intermediate with one bound Fe³⁺, and the diferric holoprotein with two bound Fe³⁺ ions. nih.govresearchgate.net
The two binding sites, located in the N- and C-terminal lobes, are not identical and exhibit different affinities for iron. mdpi.comnih.gov This non-equivalence is a key feature of the transferrin family. The C-lobe possesses a significantly higher affinity for iron than the N-lobe. mdpi.com This difference in affinity is attributed to variations in the amino acid residues within the binding domains of each lobe. mdpi.com
Table 1: this compound Fe³⁺ Binding Affinity Constants
| Lobe | Affinity Constant (Kₐ) in M⁻¹ |
|---|---|
| N-Lobe | 1.5 x 10¹⁴ mdpi.com |
| C-Lobe | 1.5 x 10¹⁸ mdpi.com |
This interactive table summarizes the distinct binding affinities for ferric iron (Fe³⁺) at the N- and C-lobes of this compound.
The binding of Fe³⁺ (and other metal ions) to this compound is critically dependent on the simultaneous binding of a synergistic anion. mdpi.comnih.gov For the transferrin family, the physiological synergistic anion is typically carbonate (or bicarbonate). mdpi.comresearchgate.net The anion is an essential component of the metal-binding site, and in its absence, stable metal binding does not occur. researchgate.net
The mechanism involves the anion binding within the cleft, which in turn helps to correctly position the protein's amino acid ligands for coordination with the metal ion. nih.gov Specifically, it is suggested that tyrosyl residues, which are crucial for metal coordination, are locked into position by the binding of the anion. nih.gov Each lobe reversibly binds one Fe³⁺ cation along with one carbonate (CO₃²⁻) anion. mdpi.com The metal ion is coordinated by four amino acid residues and two oxygen atoms from the bidentate carbonate anion. mdpi.com While carbonate is the primary synergistic anion, other anions like oxalate (B1200264) can substitute for it in vitro. researchgate.netnih.gov
This compound is capable of binding a variety of other metal ions at the same sites that bind iron, though generally with lower affinity. nih.govnih.govnih.gov The relative strength of these interactions influences the protein's stability and function.
Aluminum (Al³⁺): this compound binds Al³⁺ at the same metal-binding sites as Fe³⁺. nih.gov The addition of one Al³⁺ ion per molecule increases the protein's denaturation temperature, though not as dramatically as iron. nih.gov However, the binding constant for the second Al³⁺ ion is at least 100-fold lower than for the first, indicating a significant negative cooperativity or site differentiation for aluminum binding. nih.gov Added iron can displace bound aluminum, confirming that Fe³⁺ has a higher affinity. nih.gov
Manganese (Mn²⁺): Apothis compound binds Mn²⁺ at two distinct sites, with the binding being tighter in the presence of the synergistic anion, bicarbonate. nih.gov Magnetic resonance studies have determined the association constants in the presence of excess bicarbonate. nih.gov The binding of Mn²⁺ to transferrin (a closely related protein) is not as strong as that of Fe³⁺. nih.gov
Table 2: Binding Parameters of this compound with Various Metal Ions
| Metal Ion | Binding Sites | Association Constants (M⁻¹) | Notes |
|---|---|---|---|
| Mn²⁺ | 2 | K₁ = 1.8 x 10⁵, K₂ = 3 x 10⁴ (with bicarbonate) nih.gov | Binding is weaker than Fe³⁺. nih.gov |
| Al³⁺ | 2 | K₂ is at least 100-fold less than K₁ nih.gov | Increases denaturation temperature. nih.gov |
| Cu²⁺ | 2 | Lower affinity than Al³⁺ and Fe³⁺ nih.gov | Distinct ligand geometry compared to Fe³⁺ complex. nih.gov |
This interactive table compares the binding characteristics of this compound with different transition metal ions.
The order of increasing heat stability conferred upon this compound by these metal ions is Cu(II) < Al(III) < Fe(III), which directly corresponds to the order of their binding constants. nih.gov
The specificity of this compound for different metal ions is determined by the precise three-dimensional structure of its two binding sites. Each site, located in the interdomain cleft of each lobe, provides a specific set of ligands for metal coordination. mdpi.com For iron binding, the coordination sphere is completed by six ligands: the side chains of four amino acid residues (one aspartic acid, two tyrosines, and one histidine) and two oxygen atoms from the synergistic carbonate anion. mdpi.com
The specific residues involved are Asp 60, Tyr 92, Tyr 191, and His 250 in the N-lobe, and Asp 395, Tyr 431, Tyr 191, and His 592 in the C-lobe. mdpi.com The slight differences in the amino acid environment between the two lobes are responsible for their differing affinities for Fe³⁺. mdpi.com The requirement for a synergistic anion adds another layer of specificity, as the anion's geometry and ability to interact with specific residues are crucial for forming a high-affinity metal-binding site. nih.govresearchgate.net The preference for Fe³⁺ over other divalent cations like Cu²⁺ and Mn²⁺ arises from the hard-soft acid-base principle, where the hard oxygen and nitrogen ligands of the binding site have a higher affinity for the hard Fe³⁺ ion compared to the borderline Cu²⁺ or softer Mn²⁺ ions.
Binding Site Stoichiometry and Affinity Constants
Interactions of this compound with Other Transition Metal Ions (e.g., Cu2+, Mn2+, Al3+)
This compound-Small Molecule and Peptide Interactions
Beyond metal ions, this compound's function and stability can be modulated by interactions with other molecules, including peptides derived from the protein itself. The reversible binding of iron is a dynamic process that involves significant conformational changes, which are stabilized by specific intra-protein interactions.
Research on the N-terminal lobe of ovotransferrin has revealed a two-step pathway for reversible iron binding. nih.gov This process involves an initial iron binding intermediate with a perturbed metal environment. This intermediate is then transformed into the stable, final holo-form through crucial peptide-peptide interactions between different segments of the protein lobe. nih.gov Specifically, a large coordinating peptide fragment reassociates with a smaller, non-coordinating fragment only after the large fragment has bound iron. This reassociation is essential to regain the stable iron-binding capacity and the characteristic spectroscopic properties of the intact molecule. nih.gov This highlights that interactions between peptide segments within the protein are fundamental to achieving its final, functional, high-affinity state. General studies have also shown that peptides can modulate protein-protein interactions, and while not specific to this compound, this principle suggests a potential for external peptides to influence this compound's behavior. acs.orgroyalsocietypublishing.org
Binding with Antimicrobial Peptides
Antimicrobial peptides (AMPs) are a diverse group of small, gene-encoded molecules, typically 12 to 50 amino acids in length, that are crucial components of the innate immune system in a wide range of organisms. pnas.orgexplorationpub.com They generally possess a net positive charge and a significant proportion of hydrophobic residues. pnas.org
A notable example of this compound's interaction with antimicrobial peptides is the ovotransferrin antimicrobial peptide (OTAP-92). OTAP-92 is a cationic fragment derived from the N-lobe of hen ovotransferrin, spanning residues 109-200. nih.gov Research indicates that OTAP-92 exerts its bactericidal effects by damaging bacterial membranes. nih.gov It can permeate the outer membrane of Gram-negative bacteria like Escherichia coli through a "self-promoted uptake" mechanism. nih.gov The primary target is the cytoplasmic membrane, where it causes permeabilization, a process that is independent of the transmembrane potential. nih.gov Structural analysis using liposomal models has identified a helix-sheet motif within OTAP-92 as the lipid-binding region. nih.gov
The interaction between cationic AMPs and bacterial surfaces is often initiated by electrostatic attraction to negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. pnas.orgexplorationpub.com While some peptides show high affinity for LPS, this binding does not always directly correlate with their minimum inhibitory concentration against the bacteria. pnas.org Besides direct killing, some AMPs can also modulate the host's immune response by binding to molecules like LPS and LTA, thereby inhibiting the production of inflammatory cytokines. pnas.org
Interactions with Siderophores and Related Compounds
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms such as bacteria and fungi to scavenge iron from their environment. nih.govoup.com These molecules play a critical role in the virulence of many pathogens by allowing them to acquire iron from host iron-binding proteins like transferrins, including this compound. nih.gov
The iron-deficient form of this compound inhibits the growth of certain bacteria and fungi by sequestering iron, making it unavailable for microbial metabolism. nih.gov However, many virulent organisms can overcome this defense by producing siderophores that effectively strip iron from this compound. nih.gov For example, studies with Pseudomonas aeruginosa have shown that its siderophores, pyoverdin (B1241691) and pyochelin, can mobilize iron from this compound. asm.org Pyoverdin was found to be more effective than pyochelin in this process, particularly at a pH of 6.0. asm.org
The interaction is not limited to bacterial siderophores. This compound's iron release can be mediated by various anions. nih.gov In the presence of anions like pyrophosphate, sulfate (B86663), and nitrilotriacetate, the C-lobe of ovotransferrin releases Fe³⁺ through a single exponential process. nih.gov The rate of this release follows a hyperbolic profile as a function of the anion concentration, which is consistent with a model where an intermediate "mixed ligand" complex is formed. nih.gov Structural studies have identified a specific sulfate binding site in the interdomain cleft of the apo C-lobe, involving direct and indirect interactions with amino acid residues that are also Fe³⁺-coordinating ligands, suggesting a mechanism for facilitated iron release. nih.gov
The ability of bacteria to utilize iron from this compound via siderophores is a key factor in their ability to establish infections. nih.gov This has led to the concept of "nutritional immunity," where the host organism attempts to limit the availability of iron to invading pathogens. nih.gov
Computational Modeling of this compound-Ligand Complexes
Computational methods are increasingly vital for understanding the intricate details of protein-ligand interactions at a molecular level. nih.govuzh.ch These techniques provide insights that can be difficult to obtain through experimental methods alone.
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to proteins. uzh.chnih.govresearchgate.net Docking predicts the preferred orientation of a ligand when bound to a protein receptor, while MD simulations provide a dynamic view of the complex over time, revealing conformational changes and interaction stability. uzh.chnih.gov
These methods have been applied to study the interactions of various ligands with albumin proteins, which are structurally related to this compound. nih.gov For instance, molecular docking has been used to corroborate experimental findings on the binding of probes like 1-pyrenesulfonic acid to human serum albumin, identifying specific binding sites and explaining unusual spectroscopic behaviors. nih.gov In the context of this compound, a fragment of it has been studied in complex with a T-cell receptor (TCR) and a major histocompatibility complex (MHC) class II molecule, where the crystal structure provided a detailed view of the interactions. researchgate.net
MD simulations allow for the investigation of the dynamic processes of ligand binding and unbinding, which can occur through multiple pathways with low energy barriers. uzh.chplos.org These simulations can capture transient conformational changes in the protein that are crucial for ligand access to buried binding sites. plos.org
Predictive Algorithms for this compound Binding Affinity
Predicting the binding affinity between a protein and a ligand is a central goal in computational chemistry and drug discovery. acs.orgrsc.org Machine learning (ML) and other algorithmic approaches are being developed to achieve this with greater accuracy and speed. rsc.orgresearchgate.net
Various computational methods have been proposed to predict protein-ligand binding affinity. acs.org These range from semi-empirical force fields to more recent machine learning models that integrate a wide array of features, including sequence, structure, and energy terms. rsc.orgplos.org For example, ensemble machine learning approaches, such as Stochastic Gradient Boosting of Decision Trees, have shown significant accuracy in predicting changes in protein stability and binding affinity upon mutation, achieving high correlation coefficients between predicted and experimental values. plos.org
Newer deep learning models, such as geometric deep learning, are being developed to make robust predictions of binding affinity by considering the interatomic potential between the bound and unbound states of the complex. arxiv.org These methods aim to overcome the limitations of older algorithms, which often perform poorly when dealing with novel protein-ligand complexes. arxiv.org The development of these predictive algorithms is crucial for applications like drug design and understanding the molecular basis of disease. plos.org
Biological Roles and Mechanistic Insights of Conalbumin in Vitro and Model Systems
Conalbumin in Nutritional Immunity
Nutritional immunity is a host defense strategy that aims to limit the availability of essential nutrients, such as iron, to invading pathogens. bioseutica.comnih.gov this compound is a key player in the nutritional immunity of the avian egg, primarily through its potent iron-binding capabilities. bioseutica.combioseutica.com
Iron Sequestration as a Mechanism of Antimicrobial Action
This compound's primary antimicrobial mechanism is its ability to sequester iron. bioseutica.commyskinrecipes.com Iron is an essential nutrient for the growth and proliferation of most microorganisms. nih.govnih.gov this compound is a monomeric glycoprotein (B1211001) with a molecular weight of approximately 77.9 kDa. mdpi.com It consists of two homologous lobes, each capable of binding one ferric iron (Fe³⁺) ion with high affinity. bioseutica.comfrontiersin.org This strong iron-binding capacity effectively reduces the concentration of free iron in the egg white, creating an iron-deficient environment. frontiersin.orgnih.gov By binding iron, this compound renders it unavailable for microbial metabolism, thereby inhibiting the growth of a wide range of bacteria and fungi. researchgate.netnih.gov The bacteriostatic effect of this compound is directly linked to this iron deprivation, as the inhibition of bacterial growth can be reversed by saturating the protein with iron. researchgate.net
Inhibition of Microbial Growth by this compound-Mediated Iron Deprivation
The iron-chelating activity of this compound is a major factor in the antimicrobial defense of egg white. nih.govnih.gov By creating an iron-poor environment, this compound effectively hinders the proliferation of various pathogenic microorganisms. frontiersin.orgmdpi.com
Bacterial Response Mechanisms to this compound-Induced Iron Restriction
Bacteria have evolved sophisticated mechanisms to counteract iron limitation imposed by host proteins like this compound. When faced with an iron-deficient environment, bacteria activate high-affinity iron acquisition systems. nih.gov One of the most important of these systems is the production and secretion of small, high-affinity iron-chelating molecules called siderophores. nih.govoup.com These siderophores can scavenge iron from the host's iron-binding proteins. nih.govoup.com For instance, Salmonella species produce catecholate siderophores like enterobactin (B1671361) and salmochelin to acquire iron. nih.gov The expression of genes involved in siderophore biosynthesis and transport is often regulated by the Ferric-uptake regulator (Fur) protein. In iron-replete conditions, Fur represses these genes, while under iron restriction, the repression is lifted, allowing for the synthesis of the iron-acquisition machinery. mdpi.com However, the ability of bacteria to overcome this compound's iron sequestration varies. Some bacteria, like certain strains of Pseudomonas and Salmonella, can utilize their siderophores to extract iron from this compound, while others are more susceptible to its inhibitory effects. mdpi.comresearchgate.net
Impact on Fungal Proliferation
This compound's iron-withholding strategy is also effective against fungal pathogens. medchemexpress.comnih.gov Similar to bacteria, fungi require iron for various metabolic processes. taylorandfrancis.com Studies have shown that this compound can inhibit the growth of fungi such as Candida albicans and Histoplasma capsulatum by limiting the availability of iron. nih.govtaylorandfrancis.com The fungistatic effect of this compound is reversed upon the addition of iron, confirming that iron deprivation is the primary mechanism of action. eatsonfeetsresources.org However, some research suggests that for certain fungi like Candida albicans, this compound may also have a mechanism of action independent of iron saturation, possibly involving direct interaction with the fungal cells. nih.gov
This compound as an Antioxidant Agent
In addition to its role in nutritional immunity, this compound exhibits antioxidant properties, contributing to the protection against oxidative damage. mdpi.comsigmaaldrich.com
Mechanism of Free Radical Scavenging by this compound
Free radicals are highly reactive molecules that can cause damage to cells and are implicated in various pathological processes. nih.gov Antioxidants are substances that can neutralize free radicals, thereby preventing or reducing oxidative damage. bbk.ac.ukantiox.org this compound's antioxidant activity is linked to its ability to bind iron. mpg.de Free iron can participate in the Fenton reaction, a process that generates highly reactive hydroxyl radicals. By sequestering free iron, this compound prevents this reaction from occurring, thus reducing the formation of these damaging free radicals. mdpi.commpg.de This iron-binding capacity is a key mechanism by which this compound exerts its antioxidant effects. bioseutica.commdpi.com Furthermore, peptides derived from the hydrolysis of this compound have also been shown to possess antioxidant properties. mdpi.combioseutica.com The antioxidant mechanism of some proteins involves donating electrons to neutralize free radicals or scavenging them. bbk.ac.ukmdpi.com While the primary antioxidant mechanism of this compound is attributed to iron sequestration, it is part of a broader system of antioxidant defenses. antiox.orgfrontiersin.org
Table 1: Summary of this compound's Biological Roles and Mechanisms
| Biological Role | Specific Function | Mechanism of Action | Affected Microorganisms/Processes |
|---|---|---|---|
| Nutritional Immunity | Iron Sequestration | Binds ferric iron (Fe³⁺), making it unavailable for microbial use. bioseutica.comresearchgate.net | Bacteria (E. coli, Pseudomonas spp., Staphylococcus spp.), Fungi (Candida albicans, Histoplasma capsulatum). mdpi.comtaylorandfrancis.com |
| Inhibition of Microbial Growth | Creates an iron-deficient environment, hindering proliferation. nih.govfrontiersin.org | Pathogenic bacteria and fungi. nih.govmdpi.com | |
| Antioxidant Activity | Free Radical Scavenging | Sequesters free iron, preventing the formation of hydroxyl radicals via the Fenton reaction. mdpi.commpg.de | Protects against oxidative damage caused by free radicals. nih.gov |
Metal Chelation-Mediated Antioxidant Activity of this compound
This compound, also known as ovotransferrin, demonstrates significant antioxidant activity, which is primarily attributed to its potent ability to chelate metal ions. wikipedia.orgnih.govmedchemexpress.com As a member of the transferrin family of proteins, this compound can bind tightly to metal ions, particularly trivalent iron (Fe³⁺), effectively sequestering them. wikipedia.orgscielo.br This iron-binding capacity is a key mechanism behind its antioxidant function, as it prevents the metal ions from participating in reactions that generate harmful free radicals, such as the Fenton and Haber-Weiss reactions. wikipedia.orgmdpi.com By locking away iron, a crucial component for many microorganisms' survival and a catalyst for oxidative reactions, this compound inhibits lipid peroxidation and scavenges free radicals. wikipedia.orgnih.gov
The structure of this compound, a glycoprotein with a molecular weight of approximately 76 kDa, features two lobes (N- and C-terminals), each containing a metal-binding site. wikipedia.org This allows one molecule of this compound to sequester two iron ions, forming a stable complex that is resistant to denaturation. scielo.br The antioxidant properties are not solely dependent on iron sequestration; the protein and its derived peptides have also been shown to possess free-radical scavenging capabilities. nih.govmdpi.com Research has demonstrated that the antioxidant effects of hen's ovotransferrin and its hydrolyzed peptides can be significantly higher than its superoxide (B77818) anion scavenging activity. mdpi.com This chelation is considered a secondary antioxidant mechanism because it reduces the redox potential and stabilizes the oxidized form of metal ions. mdpi.com
| Property | Description | References |
| Primary Mechanism | Sequestration of metal ions, particularly Fe³⁺. | wikipedia.orgnih.govscielo.br |
| Binding Capacity | Two Fe³⁺ ions per molecule of this compound. | scielo.br |
| Effect | Inhibits metal-catalyzed formation of reactive oxygen species (ROS), retards lipid peroxidation. | nih.govmdpi.com |
| Additional Activity | Free-radical scavenging by the native protein and its derived peptides. | nih.govmdpi.com |
This compound's Role in Modulating Oxidative Stress Pathways in Model Systems
In model systems, this compound modulates pathways associated with oxidative stress, largely through its metal-chelating antioxidant activity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to neutralize them. psu.edu ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cellular dysfunction. umb.edu.pl
This compound's primary contribution to mitigating oxidative stress is by limiting the availability of transition metals like iron and copper, which are potent catalysts for the generation of highly reactive hydroxyl radicals. mdpi.comrevista-agroproductividad.orgresearchgate.net By binding these metals, this compound helps prevent the initiation of oxidative chain reactions. researchgate.net Peptides derived from the enzymatic hydrolysis of ovotransferrin have shown protective effects against oxidative stress, including shielding against DNA damage in human leukocytes. mdpi.com
Conversely, the oxidation of this compound itself can alter its structure and functional properties. nih.gov When proteins are damaged by ROS, they can become biologically inactive and may form aggregates, contributing to cellular stress. umb.edu.pl Cells have quality control systems, such as the proteasome and autophagy, to remove oxidized or misfolded proteins to prevent their accumulation. umb.edu.plnih.gov Therefore, this compound plays a dual role: it acts as an antioxidant to prevent oxidative damage, but it can also be a target of oxidative modification, which impacts its own function.
This compound's Role in Protein-Protein Interactions within Egg White
This compound Interaction with Ovomucin and Other Egg White Proteins
Within the complex protein matrix of egg white, this compound engages in significant interactions with other proteins, most notably ovomucin. tandfonline.comoup.comjst.go.jpresearchgate.net Ovomucin is a large glycoprotein responsible for the gel-like structure of thick egg white. researchgate.net The interaction between this compound and ovomucin is primarily electrostatic. tandfonline.com
Formation of Protein Aggregates and Gels Involving this compound
This compound plays a critical role in the initial stages of thermal gelation of egg white due to its relatively low thermal stability. conicet.gov.arresearchgate.net It is the most heat-sensitive of the major egg white proteins, with a denaturation temperature of approximately 57-61°C. conicet.gov.arresearchgate.netculturalheritage.org
Denaturation Temperatures of Major Egg White Proteins
| Protein | Denaturation Temperature (°C) | References |
|---|---|---|
| This compound | 57.3 - 61 | conicet.gov.arresearchgate.netculturalheritage.org |
| Globulins | 72.0 | researchgate.netculturalheritage.org |
| Ovalbumin | 71.5 - 84 | conicet.gov.arresearchgate.netculturalheritage.org |
| Lysozyme (B549824) | 81.5 | researchgate.netculturalheritage.org |
The process of gel formation is typically a two-step mechanism: heat-induced denaturation exposes previously buried hydrophobic groups and sulfhydryl groups, followed by the aggregation of the unfolded protein molecules. scielo.brconicet.gov.artandfonline.com In egg white, this aggregation process begins near the denaturation temperature of the least heat-stable protein, which is this compound. researchgate.netculturalheritage.org The denaturation of this compound involves conformational changes caused by the cleavage of some of its 15 disulfide bonds, which increases its surface hydrophobicity and promotes aggregation through intermolecular hydrophobic interactions. conicet.gov.artandfonline.com
These aggregates form a three-dimensional network that entraps water, resulting in a gel. culturalheritage.org The properties of the resulting gel, such as its hardness and structure, are influenced by factors like pH, temperature, and the presence of different ions. tandfonline.comscielo.br For example, thiol-dependent this compound gels formed in sodium phosphate (B84403) buffer are harder and have a more uniform, sponge-like network structure compared to the coarser gels formed in Tris-HCl buffer. tandfonline.com While this compound initiates the aggregation, it produces a weaker gel with more drainage compared to gels formed by other proteins like lysozyme. researchgate.netculturalheritage.org In mixtures containing all egg white proteins, the destabilizing effect of this compound on the other proteins is still apparent, initiating coagulation at lower temperatures. researchgate.net
Isolation, Purification, and Advanced Characterization Methodologies for Conalbumin
Contemporary Approaches for Conalbumin Extraction and Pre-purification
Initial extraction and pre-purification steps are crucial for removing major contaminating proteins and preparing a this compound-enriched fraction for subsequent high-resolution purification. These methods primarily exploit the physicochemical properties of this compound, such as its heat stability and solubility characteristics.
Heat treatment combined with pH adjustment is an effective initial step for the separation of this compound from other egg white proteins. This compound exhibits higher heat stability compared to other major egg white proteins like ovalbumin. This difference in thermal denaturation temperatures allows for selective precipitation of less stable proteins.
Studies have shown that moderate heat treatment can efficiently extract this compound. mdpi.com For instance, a study optimized the extraction conditions using response surface methodology and found that a temperature of 62.5°C for 75 minutes at a pH of 8 resulted in a yield of 93.65 ± 0.53%. mdpi.com At this temperature and pH, a significant portion of other proteins denature and precipitate, while this compound remains in solution. mdpi.com The pH of the solution is a critical factor, as it influences the denaturation temperature and aggregation of proteins. mdpi.com For example, this compound's coagulation initiates at approximately 57.3°C at a pH of 8.0. culturalheritage.org However, careful control of heating time and temperature is necessary to prevent the denaturation of this compound itself. mdpi.com The pH also affects protein solubility, with alkaline conditions generally increasing the amount of protein solubilized before heat treatment. mdpi.comabcam.com
The following table summarizes the effect of different heat treatment conditions on this compound extraction:
| Temperature (°C) | Time (min) | pH | Observed Effect |
| 60 | 60 | Varied | Near complete denaturation and precipitation of this compound was observed. mdpi.com |
| 62.5 | 75 | 8 | Optimal conditions for achieving a high yield (93.65 ± 0.53%) of this compound. mdpi.com |
| 90 | 10 | Neutral & Alkaline | Significant decrease in protein content and solubility, especially at neutral pH. mdpi.com |
Salt precipitation, commonly known as "salting out," is a widely used technique for enriching this compound from the initial extract. This method relies on the principle that at high salt concentrations, the solubility of proteins decreases, leading to their precipitation. sigmaaldrich.comlibretexts.org Ammonium (B1175870) sulfate (B86663) is the most frequently used salt due to its high solubility and effectiveness in precipitating proteins without causing significant denaturation. libretexts.orgresearchgate.net
The process involves the incremental addition of a salt to the protein solution. Different proteins precipitate at different salt concentrations. For this compound, a specific range of ammonium sulfate saturation can be used to selectively precipitate it while leaving other proteins in solution or precipitating them at different salt concentrations. iastate.edu For instance, a method involving the adjustment of pH to between 4.5 and 5.0 followed by the addition of ammonium sulfate has been used to precipitate ovotransferrin. iastate.edu The precipitated this compound can then be collected by centrifugation. It's important to note that the precipitated protein will contain residual salt, which may need to be removed through methods like dialysis for downstream applications. slideshare.net
The effectiveness of salt precipitation can be influenced by factors such as pH and the specific salt used, as described by the Hofmeister series. libretexts.org
Heat Treatment and pH Adjustment in Initial this compound Separation
Chromatographic Purification Strategies for High-Purity this compound
Following initial extraction and enrichment, chromatographic techniques are employed to achieve high-purity this compound. These methods separate proteins based on their specific physicochemical properties, such as charge, size, and binding affinity.
Ion-exchange chromatography (IEX) is a powerful technique for isolating this compound based on its net surface charge. knauer.netknauer.net The isoelectric point (pI) of this compound is approximately 6.8. knauer.net At a pH above its pI, this compound will have a net negative charge and can bind to a positively charged anion-exchange resin. knauer.net Conversely, at a pH below its pI, it will have a net positive charge and can bind to a cation-exchange resin.
In a typical anion-exchange chromatography setup, a protein mixture is loaded onto the column at a specific pH where this compound binds to the resin. knauer.net Unbound proteins are washed away, and the bound proteins are then eluted by increasing the salt concentration of the buffer or by changing the pH. knauer.net Proteins with weaker ionic interactions elute first. knauer.net For example, in a separation of a protein mixture containing this compound, α-lactalbumin, and soybean trypsin inhibitor on an anion exchanger at pH 7.4, this compound eluted first during a salt gradient because it has the highest pI among the three. knauer.netknauer.net Both weak (e.g., DEAE) and strong (e.g., Q) anion exchangers can be used, with the choice influencing the selectivity of the separation. fredhutch.orgunc.edu
Size exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size or molecular weight. bitesizebio.comshimadzu.com This technique is often used as a final polishing step to remove any remaining impurities and to verify the homogeneity of the purified this compound. bitesizebio.com
In SEC, the stationary phase consists of porous beads. bitesizebio.com Larger molecules that cannot enter the pores travel through the column more quickly and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. shimadzu.com this compound, with a molecular weight of approximately 75-78 kDa, can be effectively separated from proteins of different sizes. mdpi.combitesizebio.comshimadzu.cz The elution volume of this compound can be compared to that of standard proteins with known molecular weights to estimate its size. researchgate.net For instance, in one study, the elution volume of a recombinant protein was noted to be between that of ovalbumin (44 kDa) and this compound (75 kDa). researchgate.net
The table below shows common protein standards used for calibrating a size exclusion column for this compound purification:
| Protein Standard | Molecular Weight (kDa) |
| Ferritin | 440 shimadzu.cz |
| Thyroglobulin | 669 shimadzu.cz |
| This compound | 75 bitesizebio.comshimadzu.cz |
| Ovalbumin | 44 bitesizebio.comshimadzu.cz |
| Carbonic Anhydrase | 29 bitesizebio.com |
| Ribonuclease A | 13.7 bitesizebio.com |
| Aprotinin | 6.5 bitesizebio.com |
Affinity chromatography is a highly specific purification technique that utilizes the reversible binding interaction between a protein and a specific ligand immobilized on a chromatographic matrix. For this compound, a particularly effective method is Immobilized Metal Affinity Chromatography (IMAC). tandfonline.com
IMAC is based on the interaction between certain amino acid residues on the protein surface, primarily histidine, and chelated transition metal ions, such as Cu²⁺, Ni²⁺, Zn²⁺, or Co²⁺. cytivalifesciences.com.cn this compound binds strongly to immobilized copper ions, allowing other egg white proteins to pass through the column. tandfonline.com The bound this compound can then be eluted by changing the pH to an acidic range or by using a competing agent like imidazole. tandfonline.com This single-step chromatographic method can yield this compound with a purity of 94-98%. tandfonline.com The binding of this compound to the IMAC column is dependent on its histidine residues, as chemical modification of these residues significantly reduces binding. tandfonline.com
The capacity of an IMAC column can be substantial, with one report indicating a capacity of 20 mg of ovotransferrin per milliliter of copper-loaded gel. tandfonline.com The choice of metal ion and the specific resin can be optimized to enhance binding capacity and purity. researchgate.net
Membrane Chromatography and Ultrafiltration in this compound Processing
The purification of this compound from complex mixtures like egg white leverages advanced separation technologies that offer high efficiency and throughput. Membrane-based processes, including membrane chromatography and ultrafiltration, are integral to modern protein processing. uq.edu.au
Ultrafiltration (UF) is a pressure-driven membrane process that separates molecules based on size. nih.gov In this compound processing, UF is employed to concentrate the protein solution or for buffer exchange (diafiltration). A membrane with a specific molecular weight cutoff (MWCO) is chosen to retain the larger this compound molecule (approximately 77.8 kDa) while allowing smaller molecules like water, salts, and other low-molecular-weight impurities to pass through into the permeate. nih.gov This technique is often used as a preliminary step to reduce sample volume before high-resolution chromatographic purification or as a final step to formulate the purified protein in a desired buffer. uq.edu.au A carrier phase ultrafiltration technique, which integrates a membrane module with a liquid chromatography system, allows for real-time monitoring and enhanced recovery of retained species like this compound by using a controlled backflow of a carrier phase to clean the membrane and reduce fouling. mdpi.com
Membrane chromatography combines the principles of membrane separation and chromatography. nih.gov It utilizes microporous membranes that have been functionalized with chromatographic ligands (e.g., ion-exchange or affinity ligands) to bind target proteins. For this compound purification, an ion-exchange membrane adsorber could be used, exploiting the protein's isoelectric point (pI 6.0-6.6) and net charge at a given pH. scielo.br The large pores of the membrane allow for high flow rates and rapid processing times with low pressure drops, making it a scalable and efficient alternative to traditional resin-based column chromatography. This method is particularly advantageous for capturing proteins from large volumes of clarified feedstock. uq.edu.au
Table 1: Comparison of Membrane-Based Techniques in this compound Processing
| Technique | Primary Separation Principle | Application in this compound Processing | Key Advantages |
|---|---|---|---|
| Ultrafiltration | Molecular Size Exclusion | Concentration, Desalting, Buffer Exchange | Rapid processing, Gentle on protein structure, Scalable |
| Membrane Chromatography | Adsorption (e.g., Ion-Exchange) | High-Resolution Purification, Capture | High throughput, Low pressure drop, Reduced processing time |
Assessment of this compound Purity and Homogeneity
Ensuring the purity and homogeneity of a this compound preparation is critical for subsequent structural and functional studies. nih.gov A combination of high-resolution analytical techniques is employed for this assessment.
Advanced Electrophoretic Techniques for this compound Analysis
Electrophoresis separates proteins based on their migration in an electric field, which is dependent on their size, charge, and shape. longdom.org While traditional methods like SDS-PAGE are standard, advanced techniques offer higher resolution, sensitivity, and automation. nih.gov
Capillary Gel Electrophoresis (CGE): CGE performs size-based separations in a capillary filled with a gel matrix, offering advantages over conventional SDS-PAGE such as automation, faster analysis times, and on-line detection. nih.govnih.gov It can be used to accurately assess the molecular weight and purity of this compound samples.
Capillary Isoelectric Focusing (CIEF): This technique separates proteins based on their isoelectric point (pI). nih.gov CIEF is highly effective for detecting charge heterogeneity in this compound preparations, which might arise from post-translational modifications or deamidation.
Microfluidic Electrophoresis: Also known as lab-on-a-chip electrophoresis, this technology miniaturizes electrophoretic separations on a microchip. longdom.org It allows for the simultaneous determination of hydrodynamic radius and electrophoretic mobility from very small sample volumes, providing rapid and multidimensional analysis of this compound purity and complex formation. longdom.orgrsc.org
These advanced methods provide a comprehensive profile of the this compound sample, revealing the presence of isoforms, aggregates, or contaminants that might not be detected by conventional means. longdom.orgresearchgate.net
Spectrophotometric Quantification and Characterization
Spectrophotometry is a rapid, non-destructive method for quantifying protein concentration. The most common approach involves measuring the absorbance of the protein solution at 280 nm (A280). denovix.com This absorbance is primarily due to the presence of aromatic amino acids, specifically tryptophan (Trp) and tyrosine (Tyr). thermofisher.com
The concentration of a pure this compound solution can be calculated using the Beer-Lambert law, provided its extinction coefficient is known. thermofisher.com The extinction coefficient is dependent on the number of tryptophan and tyrosine residues in the protein's sequence. Research has shown that the signal from intrinsic fluorescence (UV-IF), which also relies on tryptophan residues, scales with the number of Trp residues and can be used for accurate quantification. nih.gov For this compound, which contains 10 tryptophan residues, this method provides a reliable estimation of its concentration. nih.gov
Table 2: Spectrophotometric Properties of this compound
| Parameter | Value / Method | Basis | Reference |
|---|---|---|---|
| Quantification Wavelength | 280 nm | Absorbance by Tryptophan and Tyrosine residues | thermofisher.com |
| Tryptophan Residues | 10 | Amino acid sequence | nih.gov |
| Molecular Mass | ~77.8 kDa | Varies by analytical method | nih.gov |
| Quantification Method | UV Intrinsic Fluorescence (UV-IF) | Signal response scales with the number of Trp residues | nih.gov |
Chemical Modification and Derivatization for this compound Research
Modifying the chemical structure of this compound is a key strategy for investigating its structure-function relationships. Specific amino acid residues can be targeted to probe their role in the protein's biological activities and physical properties.
Thiol-Dependent Modifications and Their Effects on this compound
This compound is a protein rich in disulfide bonds, containing approximately 15 such linkages. scielo.br These bonds are formed by the oxidation of thiol groups from cysteine residues and are crucial for maintaining the protein's tertiary structure and stability. Thiol-dependent modifications involve the reduction of these disulfide bonds or the reaction of free thiol groups.
The reduction of disulfide linkages can lead to significant changes in this compound's functional properties. For instance, the alteration of thiol groups to disulfide bonds, and vice versa, plays a significant role in the gelation and foaming properties of egg white proteins. scielo.br Studies on the thiol-dependent gelation of this compound have shown that modifying these linkages, often in the presence of a denaturant, can induce the formation of a protein network, altering its rheological properties. oup.com The cleavage of disulfide bonds typically leads to protein unfolding, which can expose hydrophobic regions and promote aggregation or the formation of new, non-covalent interactions essential for creating stable foams or gels. scielo.br
Oxidation-Induced Structural and Functional Changes in this compound
Oxidative stress can induce structural and functional modifications in proteins. The effects of oxidation on this compound have been investigated using lipid peroxidation methods, employing oxidizing agents such as 2,2'-azobis (2-amidinopropane) dihydrochloride (B599025) (AAPH) and acrolein. nih.govresearchgate.net
Research findings indicate that oxidation induces significant structural changes in the this compound molecule. nih.gov These changes were observed via SDS-PAGE analysis and were shown to enhance certain functional properties, such as digestibility and emulsifying and foaming capabilities. researchgate.net Furthermore, oxidation can alter the protein's surface and secondary structure. nih.govresearchgate.net For example, circular dichroism spectroscopy might reveal changes in the proportion of alpha-helices and beta-sheets. Such structural modifications have been linked to a reduction in the IgE-binding ability of this compound, suggesting a decrease in its allergenicity. nih.govresearchgate.net
Table 3: Effects of Oxidation on this compound Properties
| Oxidizing Agent | Observed Structural Change | Resulting Functional Change | Reference |
|---|---|---|---|
| AAPH | Modification of protein structure, potential for aggregation or fragmentation | Enhanced digestibility, improved emulsifying/foaming properties, reduced IgE-binding | nih.govresearchgate.net |
| Acrolein | Covalent modification and cross-linking of protein | Enhanced digestibility, improved emulsifying/foaming properties, reduced IgE-binding | nih.govresearchgate.net |
Biotechnological Applications and Protein Engineering of Conalbumin
Conalbumin as a Component in Advanced Food Preservation Systems
The search for natural and effective food preservatives has positioned this compound as a valuable component in modern food safety strategies. clinicsearchonline.org Its inherent antimicrobial activities are leveraged to protect food products from spoilage, aligning with consumer demand for clean-label foods with fewer synthetic additives. actascientific.comclinicsearchonline.org this compound's primary mechanism of action is its strong iron-chelating capability. mdpi.comsigmaaldrich.com By binding ferric ions (Fe³⁺), it deprives microorganisms of this essential nutrient, thereby inhibiting their growth and proliferation. mdpi.com This bacteriostatic effect is effective against a wide range of spoilage and pathogenic bacteria. mdpi.com Its application as a natural preservative is particularly noted in the meat and dairy industries. actascientific.comclinicsearchonline.org
This compound in Antimicrobial Food Coatings and Films
A promising strategy in food preservation is the use of antimicrobial edible films and coatings. tandfonline.comnih.gov These technologies provide a protective layer on the food surface, acting as a barrier to moisture and gas exchange while carrying active antimicrobial agents. mdpi.comnih.gov Protein-based films, derived from sources like egg albumen, soy protein, and casein, are widely researched for this purpose. researchgate.netnih.govpan.olsztyn.pl
This compound is an ideal candidate for incorporation into these edible films. Its potent natural antimicrobial properties can be conferred to the coating, which then actively retards the surface growth of bacteria, yeasts, and molds on various food products. nih.govbioseutica.com The film acts as a carrier, allowing for the slow, controlled release of the active protein onto the food surface, which can be more effective than directly applying the agent to the food. nih.gov This method helps to maintain a high concentration of the antimicrobial agent where it is most needed—at the surface, where microbial contamination often begins. nih.gov The integration of this compound into coatings for fresh and minimally processed fruits, vegetables, and meats can significantly enhance food safety and quality. tandfonline.comresearchgate.net
Extending Shelf-Life of Perishable Food Products via this compound's Properties
The primary goal of food preservation is to extend the shelf-life of perishable items by slowing down spoilage. foodpoisoningnews.comresearchgate.net this compound contributes significantly to this goal through its dual-action properties. Its main preservative effect comes from its iron-binding capacity, which creates an environment low in free iron, effectively "starving" and inhibiting the growth of iron-dependent spoilage microorganisms. actascientific.commdpi.com
Beyond its bacteriostatic function, this compound also exhibits direct bactericidal activities against certain pathogens. mdpi.com Furthermore, research has shown that this compound possesses antioxidant properties, which can help prevent lipid and protein auto-oxidation in food, thus preserving its nutritional value, flavor, and color for longer periods. mdpi.comclinicsearchonline.org The application of this compound, whether as a direct additive or as part of an active packaging system, is an effective, natural method to prolong the freshness and safety of perishable foods like meat, fish, and dairy products. actascientific.comfoodpoisoningnews.com
This compound as a Model System in Protein Science and Engineering
This compound's distinct structural and functional characteristics make it a valuable model system for fundamental research in protein science. nih.gov As a member of the transferrin family, its two-lobe structure, each with a strong metal-binding site, provides a clear system for studying the intricacies of protein-ligand interactions. mpbio.comsigmaaldrich.com Its response to environmental changes, such as pH, has also been studied to understand protein conformational changes and stability. For instance, the protein's secondary structure undergoes significant changes as the pH drops, transitioning from a native state to a molten globule state. mpbio.com
Investigating Metal Ion Interactions and Protein Folding Pathways
The study of how proteins fold into their unique three-dimensional structures is a central theme in biochemistry. Metal ions often play a crucial role as cofactors in the proper folding and stabilization of protein structures. nih.govresearchgate.net this compound serves as an excellent model for investigating these phenomena due to its well-defined metal-binding sites. acs.org
Research using this compound helps to elucidate how the binding of different metal ions—such as iron (Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), and zinc (Zn²⁺)—influences the protein's conformational stability and folding pathways. mpbio.comtaylorandfrancis.comnih.gov Calorimetric studies have shown that binding a metal ion like Al³⁺ significantly increases the denaturation temperature of this compound, indicating enhanced thermal stability. nih.gov Such investigations provide insights into the thermodynamics of protein-metal interactions and how these interactions can modulate the energy landscape of protein folding, a process critical for biological function. nih.govresearchgate.net The ability to study a protein with two distinct yet similar metal-binding lobes also allows for research into cooperativity and differentiation in protein function. acs.org
| Metal Ion | Effect on this compound/Model Protein Stability | Research Finding | Citation |
|---|---|---|---|
| Aluminum (Al³⁺) | Increases denaturation temperature by 5-8°C | Differential scanning calorimetry shows that binding one Al(III) ion increases this compound's heat stability from 60°C to 68°C. | nih.gov |
| Iron (Fe³⁺) | Higher thermal stability compared to Al(III) and Cu(II) complexes | The order of increasing heat stability of metal ion complexes of this compound is Cu(II), Al(III), Fe(III), which corresponds to the order of increasing binding constants. | nih.gov |
| Calcium (Ca²⁺) | Accelerates refolding | In the model protein α-lactalbumin, metal ions accelerate refolding by lessening the energy barrier, mainly by decreasing the entropy difference between the molten globule and transition states. | nih.gov |
| Zinc (Zn²⁺) | Can alter unfolding pathway | In studies with Bovine Serum Albumin (BSA), Zn²⁺ ions were shown to maintain a three-state unfolding behavior, unlike Ca²⁺ which induced a two-state behavior. | researchgate.net |
Rational Design of this compound Variants with Enhanced Functional Properties
Protein engineering and rational design aim to create new proteins with novel or improved functionalities by modifying their amino acid sequences. mdpi.comresearchgate.net This field holds the potential to develop tailor-made proteins for specific applications in medicine, industry, and research. researchgate.net The ultimate goal is to understand the relationship between protein sequence, structure, and function so profoundly that new functions can be designed from first principles. mdpi.com
A key area of protein engineering is the modification of metal-binding sites to alter a protein's affinity or selectivity for different metal ions. core.ac.ukescholarship.org This can enhance a protein's catalytic efficiency, stability, or its utility in applications like bioremediation or biosensing. researchgate.net The rational design of metal-binding sites involves making specific mutations to the amino acids that coordinate the metal ion (the primary coordination sphere) or to those in the surrounding environment (the secondary coordination sphere). core.ac.uk
For this compound, modifying its metal-binding affinity could lead to variants with enhanced antimicrobial potency or altered stability. For example, increasing the affinity for iron could make it a more effective bacteriostatic agent at lower concentrations. Conversely, altering the binding sites to preferentially chelate toxic heavy metals could enable its use in detoxification or environmental cleanup. researchgate.net Studies on other proteins have successfully demonstrated that introducing or modifying secondary ligand interactions, such as hydrogen bonds that stabilize the primary coordinating residues, can rationally and additively increase metal-binding affinity. core.ac.uk These principles can be directly applied to engineer this compound variants with fine-tuned metal-binding properties for specific biotechnological purposes. nih.govoup.com
| Design Strategy | Objective | Example/Principle | Citation |
|---|---|---|---|
| Introduction of Secondary Ligands | Increase metal-binding affinity | Introducing hydrogen-bonding partners for metal-coordinating histidine residues can stabilize their conformation and enhance metal affinity. | core.ac.uk |
| Modification of Loop Flexibility | Optimize metal coordination geometry | Engineering flexible linkers (e.g., Glycine) on either side of a grafted metal-binding loop can increase flexibility, allowing for proper metal ion binding and stronger affinity. | oup.com |
| Altering Electrostatic Environment | Modulate binding affinity and specificity | Introducing charged residues near a binding site can alter the local electrostatic potential, influencing which ions are attracted and bound. | nih.gov |
| Enforcing Unfavorable Geometry | Decrease affinity for a specific metal | A flexible protein scaffold can adopt different conformations for different metals, allowing for the design of sites that enforce a coordination geometry unfavorable to a target ion (e.g., Cu²⁺), thus overcoming universal binding preferences. | escholarship.org |
Alteration of Antimicrobial Efficacy
This compound, also known as ovotransferrin, possesses inherent antimicrobial properties primarily attributed to its ability to chelate iron, an essential nutrient for microbial growth. taylorandfrancis.commdpi.com However, research has demonstrated that this antimicrobial efficacy can be further altered and enhanced through various modification strategies. These approaches aim to improve its stability, solubility, and direct interaction with microbial cells, often yielding a more potent antibacterial effect than that of the native protein. mdpi.comresearchgate.net
One significant method for enhancing this compound's antimicrobial power is through glycation, the process of covalently attaching a sugar molecule to the protein. Ultrasonic pretreatment has been shown to enhance the glycation of ovotransferrin, leading to a significant improvement in its antibacterial activity against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. researchgate.net This enhancement is attributed to increased structural stability and solubility of the glycated protein. researchgate.net Studies have observed that E. coli and S. aureus cells treated with glycated ovotransferrin exhibit collapse and the formation of deep pores, suggesting a mechanism of direct damage to the microbial cell membrane. researchgate.net
The antimicrobial action of this compound is not solely dependent on iron deprivation but also involves direct interaction with the bacterial surface. mdpi.comnih.gov This interaction can be potentiated by the presence of certain molecules. The addition of bicarbonate ions, for instance, consistently increases the bacteriostatic activity of this compound. mdpi.comnih.gov Combining ovotransferrin with a chelating agent like ethylenediaminetetraacetate (B1237979) (EDTA) and the enzyme lysozyme (B549824) has also been shown to improve its antimicrobial effects against pathogens like E. coli O157:H7. mdpi.commdpi.com This suggests a synergistic effect where EDTA may weaken the bacterial outer membrane, allowing for greater access and activity by this compound and lysozyme.
Furthermore, enzymatic hydrolysis of ovotransferrin can yield bioactive peptides with potent antimicrobial properties. kosfaj.org A peptide located within the N-lobe of the ovotransferrin molecule has demonstrated strong antimicrobial activity against E. coli through a membrane-damaging mechanism. kosfaj.org These derived peptides have shown efficacy against a range of both Gram-positive (Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. kosfaj.orgresearchgate.net
Table 1: Factors Modifying the Antimicrobial Activity of this compound (Ovotransferrin)
| Modifying Factor/Strategy | Target Microorganism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Glycation (Ultrasonic-assisted) | E. coli, S. aureus | Increased antibacterial activity; induction of pores in cell membranes. | researchgate.net |
| Combination with Bicarbonate Ions | Various bacteria | Enhanced bacteriostatic activity. | mdpi.comnih.gov |
| Combination with EDTA and Lysozyme | E. coli O157:H7 | Improved reduction in bacterial proliferation. | mdpi.com |
| Enzymatic Hydrolysis (Peptide OTAP-92) | E. coli, Gram-positive bacteria | Strong antimicrobial activity via membrane damage. | mdpi.comkosfaj.org |
| Immobilization on Sepharose 4B | E. coli, S. mutans | Enhanced bacteriostatic activity, suggesting a surface interaction mechanism. | nih.gov |
Use of this compound in Biomaterials Science
This compound's intrinsic properties, including its biocompatibility, biodegradability, and bioactivity, make it a valuable protein for applications in biomaterials science. researchgate.netfrontiersin.org It is increasingly being investigated and utilized in the development of functional materials for tissue engineering, drug delivery, and regenerative medicine. researchgate.netnsf.gov As a major component of egg white, this compound contributes to the excellent potential of egg-derived biomaterials that can support cell survival, growth, and proliferation. researchgate.netnih.gov
A primary application of this compound in this field is in the fabrication of hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the native extracellular matrix (ECM). researchgate.netmdpi.com Egg white, containing a significant percentage of this compound, can be chemically modified—for example, through methacryloylation—to create photocrosslinkable hydrogels (Egg White Methacryloyl or EWMA). researchgate.net When exposed to UV light, this modified material crosslinks to form a stable hydrogel with tunable mechanical and physical properties. researchgate.net These hydrogels have been shown to be excellent for supporting the survival and function of cells, promoting endothelialization, and are being explored for use in engineering vascular grafts and other biomedical implants. researchgate.net
The creation of stable, water-resistant biomaterials from proteins like this compound often requires cross-linking. nih.gov This can be achieved through physical methods, which rely on non-covalent interactions, or chemical methods that form covalent bonds. nih.gov Chemical cross-linking agents, such as glutaraldehyde (B144438) or the more biocompatible, naturally derived genipin, can be used to enhance the mechanical strength and control the degradation rate of protein-based scaffolds. nih.govmdpi.com Enzymatic cross-linking, using enzymes like transglutaminase, offers another non-toxic strategy for fabricating robust protein films and scaffolds. nih.gov
This compound-containing biomaterials are being developed for a variety of specific applications. In bone tissue engineering, egg-derived materials have been shown to serve as biocompatible scaffolds that promote osteogenesis (bone formation) as well as cell attachment and proliferation. nsf.govnih.gov The ability of this compound to be formulated into different structures, such as films, fibers, and porous scaffolds, allows for the creation of materials tailored to specific needs, from wound dressings to implantable devices for tissue repair. nih.govfrontiersin.orgresearchgate.net Furthermore, its role as a carrier protein is being explored for the delivery of therapeutic agents. For instance, ovotransferrin has been shown to effectively bind and improve the solubility of water-insoluble antibiotics, facilitating their delivery to infected cells. mdpi.com
Table 2: Applications of this compound-Based Biomaterials
| Biomaterial Format | Processing/Modification | Application Area | Key Features | Reference(s) |
|---|---|---|---|---|
| Photocrosslinkable Hydrogel | Methacryloylation, UV cross-linking | Tissue Engineering, Drug Delivery | Biocompatible, supports cell survival, tunable mechanical properties, mimics ECM. | researchgate.net |
| Porous Scaffold | Freeze-drying, Cross-linking | Bone Tissue Engineering | Promotes osteogenesis, cell attachment, and proliferation. | nih.govualberta.ca |
| Films and Coatings | Self-assembly, Chemical/Enzymatic Cross-linking | Antimicrobial Surfaces, Implantable Devices | Can reduce bacterial adhesion, biocompatible, biodegradable. | nih.govfrontiersin.org |
| Drug Carrier System | Protein binding | Drug Delivery | Improves solubility and delivery of water-insoluble drugs (e.g., antibiotics). | mdpi.com |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound (Ovotransferrin) |
| Ethylenediaminetetraacetate (EDTA) |
| Formaldehyde |
| Genipin |
| Glutaraldehyde |
| Lysozyme |
| N-acetylglucosamine |
| N-acetylmuramic acid |
| N-hydroxysuccinimide |
| Ovalbumin |
| Ovomucin |
| Polyethylene oxide |
| Polyvinyl alcohol |
| Serine |
| Threonine |
Emerging Research Avenues and Future Directions in Conalbumin Science
Integration of Multi-omics Data for Comprehensive Conalbumin Understanding
A holistic understanding of this compound's role in biological systems requires looking beyond the protein in isolation. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unravel the complex interplay between the this compound gene, its expression, the final protein product, and its functional impact. nih.govfrontlinegenomics.comnih.gov
Genomics provides the foundational blueprint, allowing researchers to study the transferrin gene (TF) that encodes this compound. sigmaaldrich.comsigmaaldrich.com Genomic analysis can identify genetic variations (polymorphisms) that may influence the protein's structure, iron-binding affinity, or expression levels.
Transcriptomics , the study of RNA, reveals how the this compound gene is expressed under different conditions. nutricion.org For instance, researchers can investigate how factors like hen nutrition or environmental stressors affect the transcription of the this compound gene in the oviduct.
Proteomics directly analyzes the this compound protein itself. mdpi.comfrontlinegenomics.comidex-hs.com This includes quantifying its abundance, identifying post-translational modifications like glycosylation which can affect its function, and studying its interactions with other proteins. oup.com
Metabolomics studies the small molecules (metabolites) in a biological system, offering a snapshot of the functional outcomes of protein activity. mdpi.com In the context of this compound, metabolomics can help elucidate the downstream effects of its iron-sequestration activity on microbial metabolism or host cells.
By integrating these data layers, scientists can build comprehensive models that link genetic variations to functional outcomes, providing unprecedented insight into this compound's biological significance. nih.gov This multi-omics strategy is crucial for understanding how this compound contributes to the antimicrobial defense of the egg and for identifying new applications in food science and medicine. nih.govfrontiersin.org
| Omics Field | Object of Study | Application to this compound Research | Potential Insights |
|---|---|---|---|
| Genomics | DNA (Gene) | Analysis of the ovotransferrin (TF) gene. longdom.org | Identification of genetic variants affecting protein function or expression. |
| Transcriptomics | RNA (Gene Expression) | Measuring levels of this compound mRNA in the oviduct. nutricion.org | Understanding regulatory control of this compound synthesis. |
| Proteomics | Protein | Characterization of this compound protein, its modifications, and interactions. mdpi.com | Revealing protein isoforms, glycosylation patterns, and binding partners. |
| Metabolomics | Metabolites | Analyzing metabolic changes in response to this compound's activity. mdpi.com | Determining the functional impact on microbial or host metabolism. |
Advanced Computational Modeling and Artificial Intelligence in this compound Research
Molecular Dynamics (MD) simulations, for example, can model the intricate, time-dependent movements of this compound atoms. mdpi.com This enables researchers to visualize the dynamic process of iron binding and release, understand how the protein's conformation changes in response to environmental factors like pH, and simulate its interaction with bacterial cell membranes at an atomistic level. sav.skresearchcommons.org Such simulations provide deep mechanistic insights into its stability and function.
Furthermore, AI and machine learning models are being deployed to predict protein structure, function, and interaction partners from sequence data alone. sav.sk For this compound, AI could be used to:
Predict the three-dimensional structure with high accuracy.
Identify key amino acid residues responsible for its iron-binding and antimicrobial activities.
Screen for potential interactions with a vast array of microbial proteins or host receptors.
Design novel this compound variants with enhanced stability, altered iron-binding kinetics, or targeted antimicrobial specificity.
The integration of large experimental datasets with advanced computational approaches promises to accelerate the discovery and engineering of this compound-based solutions for various biotechnological applications.
Exploration of this compound Interactions with Host-Associated Microbiomes
The potent antimicrobial activity of this compound is primarily due to its ability to chelate ferric iron (Fe³⁺), an essential nutrient for most microorganisms. scientificlabs.co.ukmdpi.com This iron-withholding strategy makes it a powerful bacteriostatic agent, effectively limiting bacterial growth. mdpi.com Emerging research is now focused on how this activity influences the complex ecosystems of host-associated microbiomes, particularly in the gut.
Studies have shown that dietary egg white protein can significantly alter the composition and function of the gut microbiota. oup.combiorxiv.org this compound likely plays a key role in this modulation by creating an iron-limited environment that selects for or against certain microbial species. Beyond iron sequestration, evidence suggests that this compound can interact directly with the bacterial outer membrane, causing membrane disruption and further inhibiting microbial survival. mdpi.com
A recent study highlighted the direct impact of a this compound-derived peptide, IQW, on gut health. The study found that the IQW peptide could alleviate colitis in a mouse model by reprogramming the intestinal microbiota, demonstrating a direct link between this compound components and microbiome modulation. frontiersin.org This included altering the abundance of major phyla like Firmicutes and Bacteroidetes and increasing the production of beneficial short-chain fatty acids such as butyric acid. frontiersin.org Future research will likely focus on elucidating the specific microbial populations targeted by this compound and its peptides and harnessing this interaction to develop prebiotics or therapeutics for promoting a healthy gut microbiome.
Development of Novel this compound-Derived Peptides and Their Bioactivities
While intact this compound possesses valuable biological properties, its enzymatic hydrolysis can release smaller peptide fragments with unique and often enhanced bioactivities. mdpi.comnih.gov These bioactive peptides are inactive within the parent protein sequence but become functional once liberated. sciopen.comresearchgate.net This area of research is a burgeoning field, with significant potential for developing novel nutraceuticals and therapeutic agents. sciopen.com
The process typically involves using proteolytic enzymes like pepsin, trypsin, or alcalase under controlled conditions to break down the this compound protein. researchgate.netdergipark.org.tr The resulting mixture of peptides, known as a hydrolysate, can then be tested for various biological effects. Several this compound-derived peptides have already been identified and characterized, exhibiting a range of beneficial properties. nih.gov
For example, peptides such as IRW (Isoleucyl-Arginyl-Tryptophan), IQW (Isoleucyl-Glutaminyl-Tryptophan), and KVREGT have demonstrated significant antioxidant and anti-inflammatory activities. nih.gov These properties make them promising candidates for applications related to cardiovascular health and managing inflammatory conditions. nih.govmdpi.com The anti-inflammatory effects are often attributed to the presence of hydrophobic and aromatic amino acid residues within the peptide sequence. mdpi.com As noted previously, the IQW peptide has also been shown to positively modulate gut microbiota and alleviate colitis. frontiersin.org
Future work in this area will involve using advanced separation techniques and mass spectrometry to identify and characterize new peptides from this compound hydrolysates. mdpi.com In silico approaches, which use computer algorithms to predict the release of bioactive peptides from a protein sequence, will also play a crucial role in targeting the production of peptides with specific desired functionalities. mdpi.com
| Peptide Sequence | Parent Protein | Reported Bioactivity | Reference |
|---|---|---|---|
| IRW (Isoleucyl-Arginyl-Tryptophan) | This compound/Ovotransferrin | Antioxidant, Anti-inflammatory | nih.gov |
| IQW (Isoleucyl-Glutaminyl-Tryptophan) | This compound/Ovotransferrin | Antioxidant, Anti-inflammatory, Microbiome modulation, Alleviates colitis | frontiersin.orgnih.gov |
| KVREGT | This compound/Ovotransferrin | Antioxidant, Anti-inflammatory | nih.gov |
Sustainable Production and Biorefinery of this compound
Traditionally, this compound is extracted from chicken eggs. However, with a growing global population and increasing concerns about the environmental and ethical implications of animal agriculture, there is a strong drive to develop more sustainable production methods. sentientmedia.org
Precision Fermentation: A highly promising alternative is precision fermentation. gfieurope.org This technology uses microorganisms, such as the fungus Trichoderma reesei or yeast, as cellular "factories" to produce specific proteins. onego.bioonego.bio The process involves inserting the genetic blueprint for this compound into the microbe, which then produces and secretes the protein while growing in a fermentation tank. onego.bio This method decouples protein production from animal farming, offering significant environmental benefits. Studies on the precision fermentation of ovalbumin, the most abundant egg protein, have shown the potential to reduce land use by over 90% and greenhouse gas emissions by 31-55% compared to traditional chicken-based production. onego.bio This technology is directly applicable to this compound, paving the way for a secure and sustainable supply chain. onego.bio
Biorefinery: The concept of biorefinery focuses on maximizing the value derived from a raw material by separating it into multiple high-value products. For egg whites, a biorefinery approach would involve the successive and efficient extraction of not just this compound, but also other valuable proteins like lysozyme (B549824), ovalbumin, ovomucoid, and ovomucin. nih.gov This minimizes waste and creates multiple revenue streams from a single source. Advanced extraction and purification techniques, such as chromatography and membrane filtration, are central to this concept, allowing for the isolation of each protein with high purity and yield. mdpi.comnih.gov The leftover biomass from these processes could even be repurposed, for example, to create bioplastics or other materials, contributing to a circular economy. researchgate.net
| Parameter | Traditional Production (from Eggs) | Sustainable Production (Precision Fermentation) |
|---|---|---|
| Source | Chicken eggs | Microorganisms (e.g., fungus, yeast) in a fermenter onego.bio |
| Land Use | High (for chicken rearing and feed production) | Significantly lower (up to 90% reduction) onego.bio |
| Greenhouse Gas Emissions | High | Significantly lower (31-55% reduction) onego.bio |
| Ethical Concerns | Associated with industrial animal farming | Animal-free onego.bio |
| Supply Chain Stability | Vulnerable to factors like avian flu outbreaks | Stable and controlled production environment |
Q & A
Q. What methodologies reconcile discrepancies in this compound’s immunomodulatory effects across species?
- Methodological Answer : Perform cross-species ELISAs to compare antibody cross-reactivity. Use PBMC assays (human/murine) to measure cytokine production (IL-6, TNF-α) post-conalbumin exposure. Apply phylogenetic analysis (MEGA software) to identify conserved epitopes and correlate with functional divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
